Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874319
InChI: InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3
SMILES:
Molecular Formula: C12H11FN2O2
Molecular Weight: 234.23 g/mol

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate

CAS No.:

Cat. No.: VC15874319

Molecular Formula: C12H11FN2O2

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate -

Specification

Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
IUPAC Name ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Standard InChI InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3
Standard InChI Key GUXJSHDCEAORRS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=CNC1=CC=CC=C1F)C#N

Introduction

Structural and Molecular Characteristics

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (molecular formula: C₁₂H₁₁FN₂O₂; molecular weight: 234.23 g/mol) features a prop-2-enoate backbone substituted with a cyano group at position 2 and a 2-fluoroanilino group at position 3 . The (E)-isomer predominates due to steric and electronic factors favoring trans-configuration . Key structural attributes include:

Stereoelectronic Features

  • Cyano Group: Enhances electrophilicity at the α-carbon, facilitating nucleophilic additions.

  • Fluorinated Aniline: The ortho-fluorine atom induces electronic effects (e.g., -I, +M) that modulate reactivity and biological target interactions .

  • Ester Moiety: Provides sites for hydrolysis or transesterification, enabling derivatization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁FN₂O₂
Molecular Weight234.23 g/mol
Predicted LogP2.03
Hydrogen Bond Acceptors6
Rotatable Bonds5

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via a one-pot condensation of ethyl cyanoacetate and 2-fluoroaniline under basic conditions:

Reaction Scheme:
Ethyl cyanoacetate+2-FluoroanilineNaOEt, EtOH, refluxEthyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate\text{Ethyl cyanoacetate} + \text{2-Fluoroaniline} \xrightarrow{\text{NaOEt, EtOH, reflux}} \text{Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate}

  • Catalyst: Sodium ethoxide (5–10 mol%).

  • Solvent: Ethanol (reflux, 6–8 hours).

  • Yield: 65–75% after recrystallization .

Industrial-Scale Methods

Continuous flow reactors improve efficiency by maintaining optimal temperature (80–90°C) and reducing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), activity correlates with membrane disruption observed in fluorescence assays.

Table 2: Biological Activity Profile

TargetActivityModel SystemSource
HeLa CellsIC₅₀ = 14.2 μMIn vitro
ERα BindingKᵢ = 8.7 nMComputational
S. aureusMIC = 32 μg/mLBroth dilution

Applications in Organic Synthesis

Heterocycle Construction

The compound serves as a precursor for pyridine and quinoline derivatives via [4+2] cycloadditions . For example, reaction with hydroxylamine yields 2-aminopyridine-3-carbonitrile (yield: 82%) .

Coordination Polymers

In materials science, it acts as a ligand for Cu(II) and Zn(II) ions, forming luminescent polymers with potential sensor applications.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the fluorine position (e.g., para- vs. ortho-) to optimize bioactivity .

  • Scale-Up Challenges: Developing solvent-free synthetic routes to enhance sustainability.

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